molecular formula C13H21N3O6 B1681586 Trofinetide CAS No. 853400-76-7

Trofinetide

货号 B1681586
CAS 编号: 853400-76-7
分子量: 315.32 g/mol
InChI 键: BUSXWGRAOZQTEY-SDBXPKJASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trofinetide, sold under the brand name Daybue, is a medication used for the treatment of Rett syndrome . It is taken orally and the most common adverse reactions include diarrhea and vomiting . Trofinetide was approved for medical use in the United States in March 2023 .


Molecular Structure Analysis

Trofinetide is a novel synthetic analog of glycine-proline-glutamate (GPE), a naturally occurring protein in the brain and the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1) . The compound differs from endogenous GPE by a methyl (-CH3) substitution at the α-carbon of the proline residue . The molecular formula of trofinetide is C13H21N3O6, and the molecular weight is 315.33 g/mol .


Chemical Reactions Analysis

Based on the available data, Trofinetide was rapidly absorbed into the circulation with an initial rapid decline (half-life [ t½] alpha 2.6 h), followed by a relatively slow terminal elimination phase ( t½ beta 20 h) . Renal excretion accounted for 83.8% of the administered radiochemical dose .


Physical And Chemical Properties Analysis

The molecular formula of Trofinetide is C13H21N3O6 and the molecular weight is 315.32 g/mol . It is a solid substance with good solubility in water and DMSO .

科学研究应用

Treatment of Rett Syndrome

Trofinetide has been used in the treatment of Rett syndrome , a rare genetic neurodevelopmental disorder . It is a synthetic analog of glycine–proline–glutamate, the N-terminal tripeptide of the insulin-like growth factor 1 protein . In a phase 3 study, females with Rett syndrome received twice-daily oral trofinetide for 12 weeks . The study showed significant improvement for trofinetide compared with placebo in treating the core symptoms of Rett syndrome .

Neuroprotection

Trofinetide has been shown to be neuroprotective in animal models of brain injury . It is a Glycine-Proline-Glutamate (GPE) N-terminus tripeptide . This suggests potential applications in the treatment of traumatic brain injuries and other neurological disorders.

Inhibition of Inflammatory Cytokines

Trofinetide has been shown to inhibit the production of inflammatory cytokines . This could have potential applications in the treatment of various inflammatory diseases.

Regulation of Microglia and Astrocytes

Trofinetide can inhibit the overactivation of microglia and astrocytes . These cells play crucial roles in the central nervous system, and their dysregulation is associated with various neurological disorders.

Increase in Available IGF-1

Trofinetide can increase the amount of available IGF-1 that can bind to IGF-1 receptors . IGF-1 is a hormone similar in molecular structure to insulin and plays an important role in childhood growth and continues to have anabolic effects in adults.

Stimulation of Synaptic Maturation

Trofinetide is thought to stimulate synaptic maturation and overcome the synaptic and neuronal immaturities that are characteristic of Rett syndrome pathophysiology . This suggests potential applications in the treatment of other disorders characterized by synaptic and neuronal immaturity.

作用机制

Target of Action

Trofinetide is a synthetic analog of glycine–proline–glutamate (GPE), the N-terminal tripeptide of the insulin-like growth factor 1 (IGF-1) protein . It primarily targets the Insulin-like Growth Factor-1 Receptor (IGF-1R) . IGF-1R plays a crucial role in cell growth, development, and survival.

Mode of Action

It is believed to work by enhancing neuronal synaptic function and morphology . Trofinetide, being an analog of GPE, is thought to protect neurons from glutamate-mediated excitotoxicity and oxidative stress at nanomolar concentrations .

Biochemical Pathways

Most cases of Rett syndrome are associated with loss-of-function mutations in a gene encoding methyl CpG binding protein 2 (MECP2), a DNA binding protein with a role in epigenetic regulation of gene expression . These mutations are believed to lead to synaptic immaturation in the cortex, aberrant metabolism of brain cholesterol resulting in abnormal neuronal development, and abnormal neuronal signaling . Trofinetide is believed to counteract these effects, thereby protecting the neurons and their surrounding infrastructure .

Pharmacokinetics

Following oral administration, peak plasma concentrations of Trofinetide are achieved within 2—3 hours . Trofinetide is rapidly absorbed into the circulation with an initial rapid decline (half-life [t½] alpha 2.6 h), followed by a relatively slow terminal elimination phase (t½ beta 20 h) . The blood-to-plasma total radioactivity ratios were 0.529–0.592, indicating a lack of affinity for the cellular portion of blood . Trofinetide is primarily excreted unchanged (approximately 80% of the dose) in urine, with minor excretion in feces (15.3%) .

Result of Action

Trofinetide works to reduce and alleviate the symptoms of Rett syndrome . It is believed to reduce inflammation and apoptosis of neurons . In clinical trials, significant improvement for Trofinetide compared with placebo was observed for the co-primary efficacy endpoints, suggesting that Trofinetide provides benefit in treating the core symptoms of Rett syndrome .

Action Environment

The action of Trofinetide can be influenced by various factors. Therefore, the concomitant use of Trofinetide with OATP1B1 and OATP1B3 substrates should be avoided . Furthermore, environmental factors such as diet and lifestyle, as well as individual patient characteristics, may also influence the action, efficacy, and stability of Trofinetide.

安全和危害

Trofinetide has been shown to be safe, well-tolerated, and with no known drug interactions . The most common adverse reactions include diarrhea and vomiting . Severe diarrhea, weight loss, or dehydration are serious side effects that require immediate medical attention .

属性

IUPAC Name

(2S)-2-[[(2S)-1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O6/c1-13(5-2-6-16(13)9(17)7-14)12(22)15-8(11(20)21)3-4-10(18)19/h8H,2-7,14H2,1H3,(H,15,22)(H,18,19)(H,20,21)/t8-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSXWGRAOZQTEY-SDBXPKJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101336041
Record name Trofinetide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trofinetide

CAS RN

853400-76-7
Record name Trofinetide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853400767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trofinetide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06045
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trofinetide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-({[(2S)-1-(aminoacetyl)-2-methylpyrrolidin-2-yl]carbonyl}amino)pentanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROFINETIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2ME8F52QL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trofinetide
Reactant of Route 2
Trofinetide
Reactant of Route 3
Trofinetide
Reactant of Route 4
Trofinetide
Reactant of Route 5
Trofinetide
Reactant of Route 6
Reactant of Route 6
Trofinetide

Q & A

Q1: What is the precise mechanism of action of trofinetide?

A1: While the exact mechanism of action of trofinetide remains to be fully elucidated, research suggests that it may exert its therapeutic effects by promoting neuronal growth and synaptic plasticity. []

Q2: How does trofinetide's structure relate to its proposed mechanism of action?

A2: Trofinetide is a synthetic analog of glycine-proline-glutamate, a naturally occurring tripeptide cleaved from insulin-like growth factor 1 (IGF-1). IGF-1 is known to play a crucial role in brain development and function. []

Q3: What downstream effects of trofinetide have been observed in preclinical studies?

A3: Preclinical studies have shown that trofinetide can improve neuronal morphology, enhance synaptic function, and reduce neuroinflammation. [, ]

Q4: Is there any spectroscopic data available for trofinetide?

A4: The provided research papers do not discuss spectroscopic data for trofinetide.

Q5: What is the ADME profile of trofinetide?

A5: Research suggests that trofinetide is well-absorbed after oral administration and exhibits a favorable pharmacokinetic profile. [, ] Further research may provide more detailed insights into its absorption, distribution, metabolism, and excretion.

Q6: Have any studies investigated the exposure-response relationship of trofinetide in RTT?

A6: Yes, exposure-response efficacy modeling has been conducted to support trofinetide dosing in individuals with RTT. []

Q7: What in vitro models have been used to study trofinetide's efficacy?

A7: The provided research papers do not focus on specific in vitro models used in trofinetide research.

Q8: What animal models have been employed to investigate trofinetide's therapeutic potential in RTT?

A8: While specific animal models are not extensively detailed in the provided research, it is mentioned that preclinical studies have been conducted. [] Rodent models are commonly used in RTT research.

Q9: What are the key findings from clinical trials evaluating trofinetide in RTT?

A9: Clinical trials such as LAVENDER, LILAC, and LILAC-2 have demonstrated that trofinetide can significantly improve core symptoms of RTT, as measured by caregiver-reported outcomes like the Rett Syndrome Behaviour Questionnaire (RSBQ) and clinician-rated scales like the Clinical Global Impression–Improvement (CGI-I) scale. [, , , ] Improvements in communication and social interaction skills, assessed using tools like the CSBS-DP-IT Social composite score, have also been observed. [, , ]

Q10: Have any clinical trials investigated the efficacy of trofinetide in other neurodevelopmental disorders?

A10: Yes, trofinetide is currently being investigated in clinical trials for other neurodevelopmental disorders, including Fragile X syndrome (FXS). [, , ]

Q11: What is the safety profile of trofinetide based on clinical trial data?

A11: Trofinetide has generally been well-tolerated in clinical trials, with diarrhea and vomiting being the most commonly reported adverse events. [, , , ]

Q12: Are there any ongoing efforts to develop novel drug delivery systems for trofinetide?

A12: The provided research papers do not specify any novel drug delivery systems being developed for trofinetide.

Q13: Are there any known biomarkers that can predict trofinetide's efficacy in RTT?

A13: Research on biomarkers for predicting trofinetide efficacy is ongoing. [] The identification of reliable biomarkers would be invaluable for personalizing treatment strategies.

Q14: What is the historical context of trofinetide's development?

A14: Trofinetide was initially developed as a potential stroke medication. [] Subsequent research revealed its potential in treating neurodevelopmental disorders, leading to its investigation and eventual approval for RTT.

Q15: What are the potential implications of trofinetide's approval for the field of neurodevelopmental disorders?

A15: The FDA approval of trofinetide for RTT marks a significant milestone, offering the first approved treatment for this debilitating disorder. [, , , , , , ] It not only provides hope for individuals with RTT and their families but also paves the way for the development of targeted therapies for other neurodevelopmental disorders. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。